molecular formula C25H28N2O4 B11313336 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11313336
M. Wt: 420.5 g/mol
InChI Key: QMPIAXMQHGIXEO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a chromene core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or methoxyphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes like cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways, modulating cellular functions and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the chromene core and the methoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-17-6-11-23-20(14-17)22(28)15-24(31-23)25(29)26-16-21(27-12-4-3-5-13-27)18-7-9-19(30-2)10-8-18/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,26,29)

InChI Key

QMPIAXMQHGIXEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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